15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene
Overview
Description
Preparation Methods
Diclofop-methyl is synthesized through a multi-step process involving the esterification of diclofop acid. The synthetic route typically involves the following steps:
Synthesis of Diclofop Acid: Diclofop acid is synthesized by reacting 2,4-dichlorophenol with 4-chlorophenoxyacetic acid in the presence of a base such as sodium hydroxide.
Esterification: The diclofop acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form diclofop-methyl.
Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is carefully controlled to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Diclofop undergoes various chemical reactions, including:
Hydrolysis: Diclofop-methyl is rapidly hydrolyzed to diclofop acid in soil and water.
Oxidation: Diclofop can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Diclofop can participate in substitution reactions, especially involving its phenoxy groups.
Common reagents used in these reactions include water for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include diclofop acid and its derivatives .
Scientific Research Applications
Diclofop has several scientific research applications:
Mechanism of Action
Diclofop exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of susceptible grass weeds. The molecular target of diclofop is the ACCase enzyme, and the pathway involved is the fatty acid biosynthesis pathway .
Comparison with Similar Compounds
Diclofop is part of the aryloxyphenoxy propanoate group of herbicides, which includes other compounds such as fenoxaprop, fluazifop, and quizalofop . Compared to these similar compounds, diclofop is unique in its specific activity against wild oats and its relatively rapid hydrolysis to diclofop acid in the environment . This rapid hydrolysis makes diclofop less persistent in the environment compared to some other herbicides in the same group .
Similar Compounds
Fenoxaprop: Another aryloxyphenoxy propanoate herbicide used to control grass weeds.
Fluazifop: Known for its effectiveness against a wide range of grass weeds.
Quizalofop: Used for post-emergence control of annual and perennial grass weeds.
Properties
IUPAC Name |
(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17+,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJODEDKXJPYIBN-HLNWXESRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=COC=C3)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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